3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine

Conformational analysis X-ray crystallography Exit vector plots

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine (CAS: 1849299-75-7, molecular formula C₈H₁₅F₂N, molecular weight 163.21 g/mol) is a fluorinated cyclobutylamine derivative. The compound features a 3,3-difluorocyclobutane core with an N-isobutyl (2-methylpropyl) substituent on the amine.

Molecular Formula C8H15F2N
Molecular Weight 163.21 g/mol
CAS No. 1849299-75-7
Cat. No. B1449415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine
CAS1849299-75-7
Molecular FormulaC8H15F2N
Molecular Weight163.21 g/mol
Structural Identifiers
SMILESCC(C)CNC1CC(C1)(F)F
InChIInChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3
InChIKeyBFAGDWIRLUDZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine (CAS 1849299-75-7): A Fluorinated Cyclobutylamine Building Block for Medicinal Chemistry


3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine (CAS: 1849299-75-7, molecular formula C₈H₁₅F₂N, molecular weight 163.21 g/mol) is a fluorinated cyclobutylamine derivative [1]. The compound features a 3,3-difluorocyclobutane core with an N-isobutyl (2-methylpropyl) substituent on the amine. The gem‑difluoro substitution on the cyclobutane ring significantly modulates the amine basicity and conformational preferences relative to the non‑fluorinated analog [2]. This structural motif serves as a versatile building block in medicinal chemistry, with the parent 3,3‑difluorocyclobutan‑1‑amine scaffold being employed in the synthesis of kinase inhibitors (e.g., JAK inhibitors), antiviral agents, and mutant IDH1 inhibitors including the FDA‑approved drug Ivosidenib (Tibsovo) [3].

Why 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine Cannot Be Replaced by Generic Cyclobutylamine Analogs


Simple cyclobutylamine analogs lack the specific combination of gem‑difluoro substitution and a branched N‑isobutyl group that jointly govern the physicochemical and conformational properties of 3,3‑difluoro‑N‑(2‑methylpropyl)cyclobutan‑1‑amine. The 3,3‑difluoro pattern alters the amine pKa by approximately 1.5–2.0 log units relative to the non‑fluorinated parent (predicted pKa ~8.75 vs. ~10.3 for unsubstituted cyclobutylamines) , while the isobutyl substituent increases lipophilicity (estimated cLogP ~2.0–2.5 versus ~0.5–0.7 for the unsubstituted 3,3‑difluorocyclobutan‑1‑amine) [1]. Critically, the 3,3‑regioisomeric difluoro arrangement produces a distinct exit vector geometry compared to the 2,2‑difluoro isomer, as demonstrated by X‑ray crystallographic exit vector plot analysis [2]. These differences in basicity, lipophilicity, and three‑dimensional orientation of the amine vector mean that substituting a generic cyclobutylamine—or even a regioisomeric difluoro analog—can lead to divergent target engagement, pharmacokinetics, and synthetic downstream reactivity, undermining the reproducibility of structure‑activity relationships (SAR) in lead optimization [2][3].

Quantitative Differentiation Evidence for 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine Against Closest Analogs


Exit Vector Geometry: 3,3-Difluoro vs. 2,2-Difluoro Cyclobutylamine Scaffolds

X-ray crystallographic analysis of 2,2‑ and 3,3‑difluorocyclobutanamine derivatives reveals distinct exit vector geometries that dictate the spatial orientation of the amine substituent. The 3,3‑difluoro isomer directs the amine in a trajectory that differs from the 2,2‑difluoro isomer, as quantified by exit vector plot comparisons using crystallographic data [1]. The N‑isobutyl substitution on the 3,3‑difluoro core further modulates this vector, potentially altering the presentation of the amine to biological targets by approximately 15–30° relative to the unsubstituted parent amine. This conformational distinction is critical for target‑based design: a 2,2‑difluoro scaffold cannot recapitulate the same binding pose as the 3,3‑difluoro isomer, leading to loss of affinity or selectivity in structure‑based drug design campaigns [1].

Conformational analysis X-ray crystallography Exit vector plots Scaffold geometry

Amine Basicity (pKa) Modulation by 3,3-Difluoro Substitution

The electron‑withdrawing effect of the gem‑difluoro group on the cyclobutane ring significantly reduces amine basicity. The predicted pKa of 3,3‑difluorocyclobutan‑1‑amine is 8.75 ± 0.40 (predicted, ChemicalBook) , compared with ~10.27 ± 0.29 for a non‑fluorinated cyclobutylamine bearing a comparable alkyl substituent . This ~1.5 log unit reduction in basicity means the 3,3‑difluoro‑N‑isobutyl derivative will be substantially less protonated at physiological pH (7.4) than its non‑fluorinated counterpart. At pH 7.4, the non‑fluorinated analog is >99.9% protonated (calculated from Henderson–Hasselbalch), whereas the 3,3‑difluoro derivative is approximately 85–95% protonated, yielding a meaningful difference in the concentration of the neutral (membrane‑permeable) free base species.

Physicochemical properties Amine basicity pKa Gem‑difluoro effect

Lipophilicity (LogP) Enhancement by N‑Isobutyl Substitution Relative to the Unsubstituted 3,3‑Difluorocyclobutan-1-amine

The calculated XLogP3 of unsubstituted 3,3‑difluorocyclobutan‑1‑amine is 0.5 [1]. Introduction of the N‑isobutyl (2‑methylpropyl) group adds approximately three sp³‑hybridised carbon atoms with a calculated contribution of ~+1.5–2.0 to the logP, placing 3,3‑difluoro‑N‑(2‑methylpropyl)cyclobutan‑1‑amine in an estimated logP range of 2.0–2.5. This is consistent with the measured logP of 2.25 for the hydrochloride salt of the parent amine and the estimated logP of 2.5–3.0 for the closely analogous N‑cyclobutyl‑3,3‑difluorocyclobutan‑1‑amine . The increased lipophilicity enhances passive membrane permeability and may improve CNS penetration potential compared to the unsubstituted parent amine.

Lipophilicity LogP N‑Alkyl substitution Permeability

Utility in Kinase Inhibitor Scaffolds: 3,3-Difluorocyclobutylamine vs. Non‑Fluorinated Cyclobutylamine Building Blocks

The 3,3‑difluorocyclobutan‑1‑amine core is an established building block in multiple kinase inhibitor programs. A derivative incorporating the 3,3‑difluorocyclobutylamino moiety demonstrated JAK2 inhibition with an IC₅₀ of 750 nM in a cell‑free system [1]. Furthermore, a difluorocyclobutyl‑containing compound from US Patent 11,390,609 showed kinase IC₅₀ of 27 nM in a commercial HTRF KinEASE‑STK S2 assay [2]. The 3,3‑difluorocyclobutylamine hydrochloride is explicitly described as a key intermediate for preparing JAK inhibitors, HCV NS3 protease inhibitors, and mutant IDH1 inhibitors including Ivosidenib [3]. The N‑isobutyl derivative (target compound) offers an alternative N‑substitution pattern that can modulate target selectivity, solubility, and metabolic stability compared to other N‑alkyl 3,3‑difluorocyclobutylamine derivatives used in these programs (e.g., N‑cyclobutyl, N‑benzyl, or N‑unsubstituted variants) [4].

Kinase inhibitor JAK inhibitor HCV NS3 protease inhibitor IDH1 inhibitor Building block

Optimal Application Scenarios for Procuring 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine


Kinase Inhibitor Lead Optimization Requiring Tunable N‑Alkyl Substitution on a 3,3‑Difluorocyclobutylamine Scaffold

When a medicinal chemistry program has established kinase inhibitory activity with a 3,3‑difluorocyclobutylamine core (e.g., JAK2 IC₅₀ = 750 nM [1]), 3,3‑difluoro‑N‑(2‑methylpropyl)cyclobutan‑1‑amine provides a branched N‑alkyl variant for SAR exploration of the amine substituent. The isobutyl group increases lipophilicity by an estimated ΔlogP of +1.5–2.0 relative to the unsubstituted parent (XLogP3 0.5 vs. ~2.0–2.5) [2], potentially enhancing passive permeability while retaining the reduced basicity (pKa ~8.75 vs. ~10.3 for non‑fluorinated analogs) that may mitigate hERG and phospholipidosis off‑target risks. This compound is particularly suited for lead series where N‑cyclobutyl or N‑benzyl variants have already been claimed in competitor patents, offering a distinct IP position [3].

Synthesis of Estrogen Receptor α Modulators and Related Nuclear Receptor Ligands

Patent CN113717170A explicitly describes 3,3‑difluorocyclobutylamine derivatives as estrogen receptor α modulators with efficacy in estrogen‑dependent tumor growth inhibition models [3]. 3,3‑Difluoro‑N‑(2‑methylpropyl)cyclobutan‑1‑amine, as a specific N‑isobutyl‑substituted member of this class, is the correct building block for accessing the N‑(2‑methylpropyl) congener series. The 3,3‑difluoro substitution ensures the amine vector adopts the conformationally restricted geometry demonstrated by exit vector analysis [4], which is likely critical for ERα binding pocket complementarity. Substituting the non‑fluorinated or 2,2‑difluoro isomer would compromise the binding pose.

Antiviral Agent Synthesis: Piperazinyl Antiviral and HCV NS3 Protease Inhibitor Programs

The 3,3‑difluorocyclobutan‑1‑amine scaffold is a documented intermediate in the preparation of piperazinyl antiviral agents and HCV NS3 protease inhibitors [5]. The N‑isobutyl derivative offers a specific secondary amine handle for reductive amination or amide coupling reactions, enabling diversification at the cyclobutylamine nitrogen while preserving the 3,3‑difluoro motif. The enhanced lipophilicity relative to the primary amine may improve cellular antiviral activity by increasing membrane permeability, while the reduced basicity versus non‑fluorinated cyclobutylamines may reduce lysosomal trapping—a common liability of highly basic amines in antiviral drug candidates.

IDH1 Mutant Inhibitor Development and Ivosidenib Analog Synthesis

3,3‑Difluorocyclobutan‑1‑amine is a key intermediate in the synthesis of Ivosidenib (Tibsovo), an FDA‑approved IDH1 inhibitor for relapsed/refractory AML . 3,3‑Difluoro‑N‑(2‑methylpropyl)cyclobutan‑1‑amine can serve as a modified building block for generating Ivosidenib analogs in which the amine substituent is varied from the clinical candidate. This enables exploration of structure‑activity relationships around the amine region to identify backup compounds with differentiated pharmacokinetics, brain penetration, or resistance profiles, while retaining the critical 3,3‑difluorocyclobutane core that interacts with the IDH1 allosteric binding pocket.

Quote Request

Request a Quote for 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.